2-Chloro-6-(trifluoromethyl)nicotinaldehyde
Overview
Description
“2-Chloro-6-(trifluoromethyl)nicotinaldehyde” is a chemical compound with the CAS Number: 944900-06-5 . It has a molecular weight of 209.55 and its molecular formula is C7H3ClF3NO . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H3ClF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-3H . The exact mass of the compound is 208.98600 .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.499g/cm3 . It has a boiling point of 225.301ºC at 760 mmHg . The compound is a liquid at room temperature . It has a LogP value of 2.56630, indicating its partition coefficient between octanol and water .
Scientific Research Applications
Organic Synthesis and Chemical Intermediates
Synthesis of Heterocyclic Compounds : A study by Eichler et al. (1976) presents the use of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a compound closely related to 2-Chloro-6-(trifluoromethyl)nicotinaldehyde, as an intermediate in the synthesis of certain 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones, highlighting its utility in synthesizing complex heterocyclic structures E. Eichler, C. Rooney, H. W. Williams, 1976.
Development of Anti-infective Agents : Mulder et al. (2013) reported the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in creating novel anti-infective agents. This study underscores the role of trifluoromethylated nicotinic compounds in pharmaceutical synthesis J. Mulder et al., 2013.
Pharmaceutical and Agrochemical Applications
Antiviral and Herbicidal Activities : Attaby et al. (2007) discussed the synthesis and reactions of nicotinaldehyde derivatives, which possess cytotoxic, anti-HSV1, anti-HAV, and MBB activities. This indicates the potential of nicotinaldehyde and its derivatives in developing pharmaceuticals and agrochemicals F. Attaby et al., 2007.
Herbicide Development : Yu et al. (2021) synthesized N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid, showing significant herbicidal activity against certain weeds. This research demonstrates the application of nicotinic derivatives in creating new herbicides Chen Yu et al., 2021.
Material Science and Catalysis
- Electrocatalytic Activity : The study by Luz et al. (2008) explores the electrocatalytic activity of a modified electrode for NADH oxidation, which involves chloro-derivatives. While not directly related to this compound, this study indicates the potential of chloro-nicotinic compounds in electrocatalysis R. C. Luz et al., 2008.
Safety and Hazards
“2-Chloro-6-(trifluoromethyl)nicotinaldehyde” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-6-(trifluoromethyl)nicotinaldehyde are currently unknown
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
It is stored under an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature.
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRYCVUVCDXRIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675419 | |
Record name | 2-Chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944900-06-5 | |
Record name | 2-Chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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